

physical and chemical properties of 2,5,6-Trichloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,5,6-Trichloro-4-methylnicotinonitrile
Cat. No.:	B579859

[Get Quote](#)

An In-depth Technical Guide to 2,5,6-Trichloro-4-methylnicotinonitrile

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,5,6-Trichloro-4-methylnicotinonitrile**, a key intermediate in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development and related fields. Due to the limited availability of experimental data for this specific compound in public literature, some information is supplemented with data from structurally related compounds to provide a broader context.

Chemical Identity and Structure

2,5,6-Trichloro-4-methylnicotinonitrile is a polychlorinated pyridine derivative. Its structure is characterized by a pyridine ring substituted with three chlorine atoms, a methyl group, and a nitrile group.

Diagram of the chemical structure of **2,5,6-Trichloro-4-methylnicotinonitrile**:

Caption: 2D structure of **2,5,6-Trichloro-4-methylnicotinonitrile**.

Physical and Chemical Properties

A summary of the known and computed physical and chemical properties of **2,5,6-Trichloro-4-methylnicotinonitrile** is presented below. It is important to note that experimental data for properties such as melting and boiling points are not readily available in the public domain.

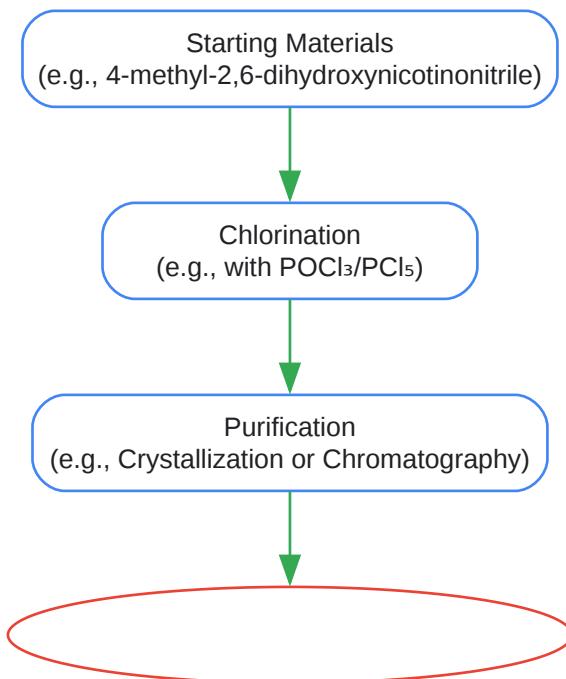
Property	Value	Source
Molecular Formula	C ₇ H ₃ Cl ₃ N ₂	PubChem[1]
Molecular Weight	221.5 g/mol	PubChem[1]
CAS Number	63195-39-1	ChemicalBook[2]
IUPAC Name	2,5,6-trichloro-4-methylpyridine-3-carbonitrile	PubChem[1]
Synonyms	2,5,6-Trichloro-4-methyl-3-pyridinecarbonitrile	PubChem[1]
XLogP3	3.5	PubChem[1]
Topological Polar Surface Area	36.7 Å ²	PubChem[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2,5,6-Trichloro-4-methylnicotinonitrile** are not publicly available. Commercial suppliers may possess this data. For structurally similar compounds, such as other polychlorinated pyridines, characteristic spectral features would be expected. For instance, the nitrile group would exhibit a characteristic IR absorption band around 2230-2210 cm⁻¹. The mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of three chlorine atoms.

Chemical Reactivity and Applications

2,5,6-Trichloro-4-methylnicotinonitrile is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[2] Its reactivity is dictated by the presence of the


electron-withdrawing nitrile group and the three chlorine substituents on the pyridine ring, which make the ring susceptible to nucleophilic substitution reactions.

One of the key applications of this compound is in the preparation of thienopyridines, which have been investigated as allosteric potentiators of the M4 muscarinic receptor.^[2] This suggests that the chlorine atoms can be selectively displaced by nucleophiles, such as thiols, to construct the thiophene ring fused to the pyridine core. The nitrile group can also undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine, further expanding its synthetic utility.

Proposed Synthesis Workflow

An experimental protocol for the synthesis of **2,5,6-Trichloro-4-methylnicotinonitrile** is not explicitly detailed in the available literature. However, based on synthetic routes for analogous chlorinated nicotinonitriles, a plausible multi-step synthesis can be proposed. A potential synthetic pathway could involve the construction of a substituted pyridine ring followed by chlorination.

Diagram of a plausible experimental workflow for the synthesis of **2,5,6-Trichloro-4-methylnicotinonitrile**:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2,5,6-Trichloro-4-methylnicotinonitrile**.

Representative Experimental Protocol

The following is a representative, hypothetical experimental protocol for the synthesis of **2,5,6-Trichloro-4-methylnicotinonitrile**, constructed based on general procedures for the chlorination of hydroxypyridines.

Disclaimer: This is a proposed protocol and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified chemists in a properly equipped laboratory with appropriate safety precautions.

Objective: To synthesize **2,5,6-Trichloro-4-methylnicotinonitrile** from a suitable hydroxypyridine precursor.

Materials:

- 4-methyl-2,6-dihydroxynicotinonitrile (or a similar precursor)
- Phosphorus oxychloride (POCl_3)
- Phosphorus pentachloride (PCl_5)
- Inert solvent (e.g., toluene or acetonitrile)
- Ice
- Saturated sodium bicarbonate solution
- Dichloromethane (DCM) or other suitable extraction solvent
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator, etc.)

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the starting hydroxypyridine precursor and the inert solvent.
- Addition of Chlorinating Agents: Carefully add phosphorus pentachloride to the suspension. Then, slowly add phosphorus oxychloride to the reaction mixture via a dropping funnel. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agents. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.
- Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure **2,5,6-Trichloro-4-methylnicotinonitrile**.

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety Information

Detailed toxicological data for **2,5,6-Trichloro-4-methylnicotinonitrile** is not readily available. As with any halogenated organic compound, it should be handled with care in a well-ventilated

fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,5,6-Trichloro-4-methylnicotinonitrile is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals. While there is a notable lack of publicly available experimental data for this compound, this guide provides a summary of its known properties and a framework for its synthesis and handling based on the chemistry of related compounds. Further research to fully characterize its physical, chemical, and biological properties is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5,6-Trichloro-4-methylnicotinonitrile | C7H3Cl3N2 | CID 33697879 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,5,6-TRICHLORO-4-METHYLNICOTINONITRILE | 63195-39-1 [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,5,6-Trichloro-4-methylnicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b579859#physical-and-chemical-properties-of-2-5-6-trichloro-4-methylnicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com